molecular formula C9H4BrCl2F3O B13721837 3'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl chloride

3'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13721837
M. Wt: 335.93 g/mol
InChI Key: FUEIKVIZVLFEJM-UHFFFAOYSA-N
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Description

3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride is a complex organic compound with the molecular formula C9H4BrCl2F3O This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by halogenation reactions to introduce the bromine and chlorine atoms. The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and controlled environments to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets. The presence of electronegative atoms like bromine, chlorine, and fluorine can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2,5-Dibromo-(trifluoromethyl)benzene

Comparison: Compared to these similar compounds, 3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride is unique due to its specific substitution pattern on the phenacyl chloride backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[3-bromo-2-chloro-6-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-5-2-1-4(9(13,14)15)7(8(5)12)6(16)3-11/h1-2H,3H2

InChI Key

FUEIKVIZVLFEJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)CCl)Cl)Br

Origin of Product

United States

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